molecular formula C17H18N4O3S2 B11367497 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11367497
M. Wt: 390.5 g/mol
InChI Key: VMYBQQAQEQNKQW-UHFFFAOYSA-N
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Description

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, an oxazole ring, and a methoxyphenyl group

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H18N4O3S2/c1-3-4-9-25-17-20-19-16(26-17)18-15(22)13-10-14(24-21-13)11-5-7-12(23-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,18,19,22)

InChI Key

VMYBQQAQEQNKQW-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiadiazole ring through the reaction of a suitable thioamide with hydrazine, followed by cyclization with a carbonyl compound. The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone. The final step involves coupling the thiadiazole and oxazole intermediates with the methoxyphenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
  • N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
  • N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-nitrophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the methoxy group can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.

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